molecular formula C3H4F3NaO2S B2367979 3,3,3-Trifluoropropanesulfinic acid sodium salt CAS No. 1263377-91-8

3,3,3-Trifluoropropanesulfinic acid sodium salt

Cat. No.: B2367979
CAS No.: 1263377-91-8
M. Wt: 184.11
InChI Key: DVCULODZLVVYHT-UHFFFAOYSA-M
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Description

3,3,3-Trifluoropropanesulfinic acid sodium salt: is a chemical compound with the molecular formula C3H4F3NaO2S . It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its unique properties, including its ability to participate in various chemical reactions and its utility in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropanesulfinic acid sodium salt typically involves the reaction of 3,3,3-trifluoropropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,3,3-Trifluoropropane-1-sulfinic acid+Sodium hydroxide3,3,3-Trifluoropropanesulfinic acid sodium salt+Water\text{3,3,3-Trifluoropropane-1-sulfinic acid} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Water} 3,3,3-Trifluoropropane-1-sulfinic acid+Sodium hydroxide→3,3,3-Trifluoropropanesulfinic acid sodium salt+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanesulfinic acid sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces sulfides.

Scientific Research Applications

Chemistry: In chemistry, 3,3,3-Trifluoropropanesulfinic acid sodium salt is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbon-sulfur bonds and in the synthesis of fluorinated compounds.

Biology: In biological research, this compound is used to study the effects of fluorinated sulfinic acids on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of drug metabolism.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropanesulfinic acid sodium salt involves its ability to participate in various chemical reactions. The compound acts as a nucleophile in substitution reactions, where it donates its sulfinic acid group to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific application. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropanesulfonic acid sodium salt
  • 3,3,3-Trifluoropropylsulfonic acid sodium salt
  • 3,3,3-Trifluoropropanesulfinic acid

Uniqueness: 3,3,3-Trifluoropropanesulfinic acid sodium salt is unique due to its specific chemical structure, which includes a trifluoromethyl group and a sulfinic acid group. This combination of functional groups gives the compound distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

sodium;3,3,3-trifluoropropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2S.Na/c4-3(5,6)1-2-9(7)8;/h1-2H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCULODZLVVYHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263377-91-8
Record name 1263377-91-8
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